Diethyl 2,5-Dibromoterephthalate
Overview
Description
Diethyl 2,5-Dibromoterephthalate is a useful research compound. Its molecular formula is C12H12Br2O4 and its molecular weight is 380.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Toxicity Studies
- Toxicological Effects on Aquatic Life : Diethyl phthalate, a related compound to Diethyl 2,5-Dibromoterephthalate, has been extensively studied for its effects on aquatic life. Research indicates that exposure to sublethal concentrations of diethyl phthalate causes changes in hematological parameters in freshwater fish, suggesting its potential toxicological impact on aquatic ecosystems (Sepperumal & Saminathan, 2013).
- Endocrine Disruption : Phthalates, including diethyl phthalate, have been identified as endocrine-disrupting chemicals (EDCs). These compounds can interfere with hormonal systems, impacting various aspects of wildlife and human health (Gore et al., 2015).
Industrial and Chemical Applications
- Catalytic Degradation : Diethyl phthalate, similar in structure to this compound, has been the subject of studies focusing on its degradation. One study details the use of nano-scaled magnetic particles as catalysts for the degradation of diethyl phthalate, indicating potential methods for mitigating environmental pollution from such compounds (Zhang et al., 2016).
- Analytical Chemistry Applications : Diethyl phthalate has been used as an internal standard in gas chromatography for the determination of other compounds, demonstrating its utility in analytical methodologies (Feng, 2004).
Health and Safety Assessments
- Safety in Cosmetic and Industrial Products : The safety profile of diethyl phthalate, a related compound, has been assessed in the context of its use in fragrances and cosmetic products. Studies have focused on its acute toxicity, irritation potential, and allergenicity, providing insights into the safety considerations for similar compounds (Api, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Diethyl 2,5-Dibromoterephthalate is an organic intermediate It is used in the preparation of various materials, suggesting that its targets could be the components of these materials .
Mode of Action
As an organic intermediate, it likely interacts with its targets through chemical reactions, contributing to the formation of the final products .
Biochemical Pathways
As an organic intermediate, it is involved in the synthesis of high-efficiency wear-resistant roller materials, organic solar cell receptor materials, and perovskite battery electron transport layer materials .
Result of Action
Its use in the synthesis of various materials suggests that it contributes to the properties of these materials .
Properties
IUPAC Name |
diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSDHICEYICMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622921 | |
Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18013-97-3 | |
Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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